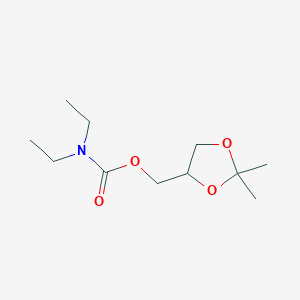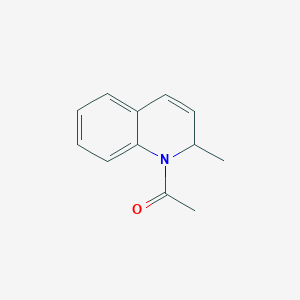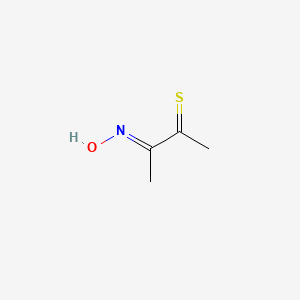
(3E)-3-hydroxyiminobutane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-hydroxyiminobutane-2-thione is an organic compound with a unique structure that includes a hydroxyimino group and a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-hydroxyiminobutane-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of butane-2-thione with hydroxylamine under acidic or basic conditions to form the hydroxyimino derivative. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-hydroxyiminobutane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The hydroxyimino group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce thiol derivatives.
Applications De Recherche Scientifique
(3E)-3-hydroxyiminobutane-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique functional groups make it a useful probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3E)-3-hydroxyiminobutane-2-thione involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the thione group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-3-hydroxyiminobutane-2-one: Similar structure but with a keto group instead of a thione group.
(3E)-3-hydroxyiminobutane-2-amine: Contains an amino group instead of a thione group.
Uniqueness
(3E)-3-hydroxyiminobutane-2-thione is unique due to the presence of both hydroxyimino and thione groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C4H7NOS |
|---|---|
Poids moléculaire |
117.17 g/mol |
Nom IUPAC |
(3E)-3-hydroxyiminobutane-2-thione |
InChI |
InChI=1S/C4H7NOS/c1-3(5-6)4(2)7/h6H,1-2H3/b5-3+ |
Clé InChI |
CQAAEVNBUPFNAM-HWKANZROSA-N |
SMILES isomérique |
C/C(=N\O)/C(=S)C |
SMILES canonique |
CC(=NO)C(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


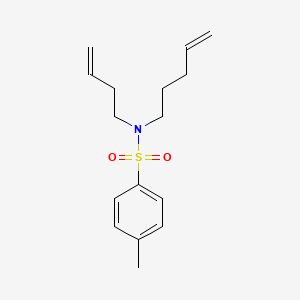
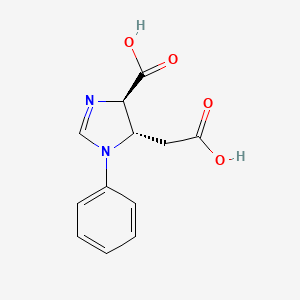

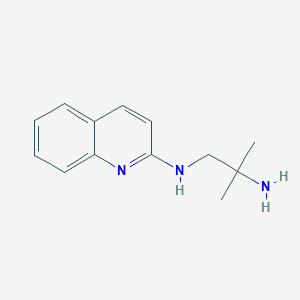
![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)
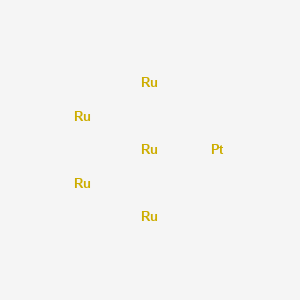
![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)

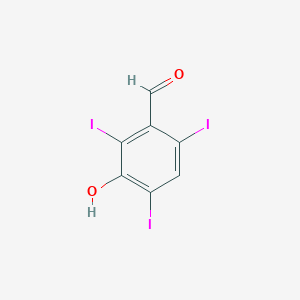
![5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B14254887.png)
![3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B14254889.png)
